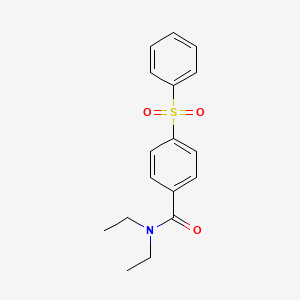

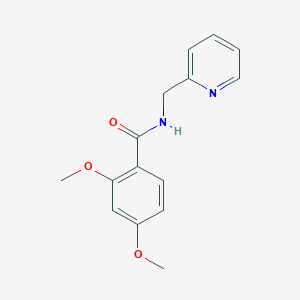

N,N-diethyl-4-(phenylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-4-(phenylsulfonyl)benzamide, also known as DPN or DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPN is a selective agonist of estrogen receptor beta (ERβ), which makes it a valuable tool for studying the physiological and biochemical effects of ERβ activation.

Mechanism of Action

N,N-diethyl-4-(phenylsulfonyl)benzamide binds selectively to ERβ and induces a conformational change that allows it to recruit coactivator proteins and initiate gene transcription. The downstream effects of ERβ activation depend on the specific genes that are regulated, but may include changes in cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects, including:

- Stimulating bone formation and inhibiting bone resorption, which may have implications for the treatment of osteoporosis.

- Improving cognitive function and reducing inflammation in the brain, which may have implications for the treatment of Alzheimer's disease and other neurodegenerative disorders.

- Reducing inflammation and oxidative stress in the cardiovascular system, which may have implications for the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-(phenylsulfonyl)benzamide has several advantages as a research tool, including its high selectivity for ERβ, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its relatively low potency compared to other ERβ agonists and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on N,N-diethyl-4-(phenylsulfonyl)benzamide and ERβ, including:

- Developing more potent and selective ERβ agonists for use in preclinical and clinical studies.

- Investigating the role of ERβ in other physiological processes, such as immune function and metabolism.

- Exploring the potential therapeutic applications of ERβ activation in various disease states, such as osteoporosis, Alzheimer's disease, and cardiovascular disease.

- Investigating the potential interactions between ERβ and other signaling pathways, such as the estrogen receptor alpha (ERα) pathway and the Wnt signaling pathway.

Synthesis Methods

N,N-diethyl-4-(phenylsulfonyl)benzamide can be synthesized by reacting 4-(phenylsulfonyl)benzoic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N,N-diethyl-4-(phenylsulfonyl)benzamide has been used extensively in scientific research to study the role of ERβ in various physiological processes. ERβ is a nuclear receptor that is expressed in a wide range of tissues, including the brain, bone, and cardiovascular system. Activation of ERβ has been shown to have beneficial effects on bone health, cognitive function, and cardiovascular function.

properties

IUPAC Name |

4-(benzenesulfonyl)-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-3-18(4-2)17(19)14-10-12-16(13-11-14)22(20,21)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLAIDEYAAKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)

![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)

![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)

![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)

![2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)